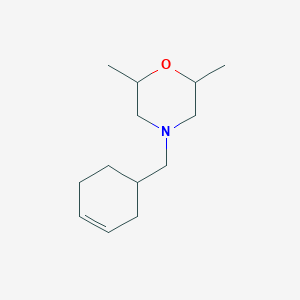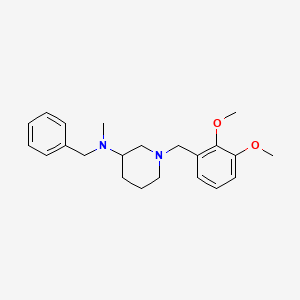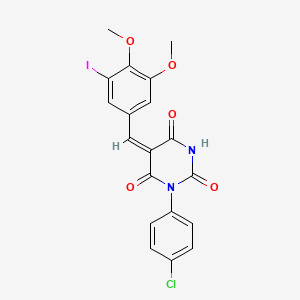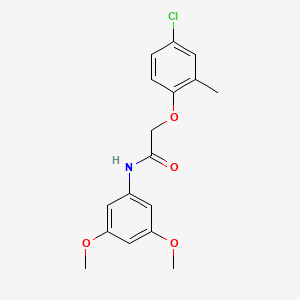![molecular formula C15H19NOS B6047379 2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol](/img/structure/B6047379.png)
2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol, also known as metoprolol, is a beta-blocker medication used to treat hypertension, angina, and heart failure. It works by blocking the effects of adrenaline on the heart, which reduces the heart rate and blood pressure. In addition to its clinical use, metoprolol has been studied for its potential applications in scientific research.
Mecanismo De Acción
Metoprolol works by blocking the beta-adrenergic receptors in the heart, which reduces the effects of adrenaline on the heart. This results in a decrease in heart rate and blood pressure, which can be beneficial in treating hypertension, angina, and heart failure.
Biochemical and Physiological Effects
Metoprolol has been shown to have a number of biochemical and physiological effects. It can reduce the levels of circulating catecholamines, which are hormones that stimulate the sympathetic nervous system. It can also reduce the levels of inflammatory cytokines, which are involved in the development of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metoprolol has a number of advantages for use in lab experiments. It has a well-established safety profile and is widely used in clinical practice. It is also relatively easy to administer and has a predictable pharmacokinetic profile. However, there are also some limitations to its use in lab experiments. It can be difficult to control for confounding factors such as diet and exercise, which can affect the cardiovascular system. In addition, the effects of 2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol can vary depending on the dose and duration of treatment.
Direcciones Futuras
There are a number of potential future directions for research on 2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol. One area of interest is the use of 2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol in combination with other drugs for the treatment of heart failure. Another area of interest is the use of 2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol in the treatment of anxiety disorders and post-traumatic stress disorder. Additionally, there is ongoing research into the mechanisms of action of 2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol and its effects on the cardiovascular system.
Métodos De Síntesis
Metoprolol can be synthesized through a multistep process starting with the reaction of 3-methyl-2-thiophenecarboxaldehyde with methylamine. The resulting intermediate is then reacted with phenylethanol and reduced to form 2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol.
Aplicaciones Científicas De Investigación
Metoprolol has been used in scientific research to investigate its effects on the cardiovascular system and its potential therapeutic applications. Studies have shown that 2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol can reduce the incidence of heart failure and improve survival rates in patients with heart failure. It has also been studied for its potential use in treating anxiety disorders and post-traumatic stress disorder.
Propiedades
IUPAC Name |
2-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-12-8-9-18-15(12)11-16(2)10-14(17)13-6-4-3-5-7-13/h3-9,14,17H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDMGOBURXCKLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{Methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-phenylethyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6047299.png)
![1-benzyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B6047304.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B6047322.png)
![N-{[(4-ethoxyphenyl)amino][(4-oxo-6-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1,4-dihydro-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6047327.png)
![ethyl {5-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3-methyl-1H-pyrazol-1-yl}acetate](/img/structure/B6047334.png)
![N-[(4-nitro-1H-imidazol-1-yl)methyl]-2-pyridinamine](/img/structure/B6047357.png)


![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol](/img/structure/B6047398.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-1-benzyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6047406.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)